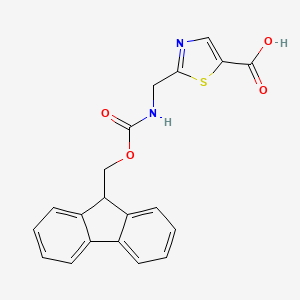

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid

説明

Historical Context and Emergence of Thiazole-Linked Fmoc-Protected Amino Acid Derivatives

The convergence of Fmoc chemistry and thiazole-based architectures originated from early efforts to enhance the stability and functionality of synthetic peptides. The Fmoc group, introduced in the late 1970s as an acid-labile alternative to tert-butoxycarbonyl (Boc) protection, revolutionized solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection under mild basic conditions. Parallel developments in heterocyclic chemistry identified thiazoles as privileged scaffolds due to their hydrogen-bonding capacity and metabolic stability.

A pivotal advancement occurred in 2009 with Narendra et al.'s demonstration of one-pot synthesis routes for Fmoc-amino acid-derived 4-amino-thiazoles using modified Hantzsch thiazole formation protocols. This methodology enabled direct incorporation of thiazole motifs at amino acid side chains while preserving N-terminal Fmoc protection. Subsequent optimizations allowed the systematic production of thiazole-5-carboxylic acid conjugates, where the carboxylic acid group provides a handle for further functionalization or conjugation.

Relevance of Thiazole-5-Carboxylic Acid Moieties in Modern Medicinal Chemistry

Thiazole-5-carboxylic acid derivatives exhibit unique electronic profiles that modulate molecular interactions with biological targets. The electron-deficient thiazole ring engages in π-stacking interactions with aromatic residues in enzyme active sites, while the carboxylic acid group participates in salt bridge formation or metal coordination. This dual functionality has been exploited in:

- Antimicrobial agents : Thiazole-5-carboxylates disrupt bacterial cell wall biosynthesis through competitive inhibition of penicillin-binding proteins.

- Kinase inhibitors : The planar thiazole system aligns with ATP-binding pockets in tyrosine kinases, with carboxylate groups enhancing water solubility and pharmacokinetic profiles.

- Metal-chelating therapeutics : Coordination of the carboxylic acid to iron or zinc centers enables applications in metalloenzyme inhibition and antioxidant therapy.

Structural analyses reveal that substitution at the thiazole 5-position optimizes target engagement while minimizing off-target effects, making these derivatives valuable lead compounds.

Rationale for Academic Investigation of Fmoc-Thiazole Carboxylic Acid Conjugates

Three key factors drive sustained research interest in this hybrid scaffold:

Synthetic versatility : The Fmoc group's orthogonal protection allows sequential assembly of complex architectures. For example, SPPS protocols using 20% piperidine in dimethylformamide (DMF) cleanly remove Fmoc without affecting the thiazole-carboxylic acid moiety. This enables iterative coupling cycles to build peptidomimetic chains.

Biostability enhancement : Thiazole incorporation reduces peptide susceptibility to proteolytic cleavage. Comparative studies show thiazole-containing analogs exhibit 3–5× longer plasma half-lives than their purely α-amino acid counterparts.

Functional group diversity : The carboxylic acid at position 5 permits conjugation to fluorescent tags, polyethylene glycol (PEG) chains, or nanoparticle surfaces. Recent work demonstrates efficient amide bond formation with amine-functionalized quantum dots for theranostic applications.

Ongoing investigations focus on optimizing the spatial arrangement between the Fmoc-protected aminomethyl group and thiazole carboxylate to balance lipophilicity and aqueous solubility. Quantum mechanical calculations suggest that the 120° angle between these substituents creates an optimal interface for both membrane penetration and target binding.

特性

分子式 |

C20H16N2O4S |

|---|---|

分子量 |

380.4 g/mol |

IUPAC名 |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C20H16N2O4S/c23-19(24)17-9-21-18(27-17)10-22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,22,25)(H,23,24) |

InChIキー |

YDIOWPMRGUIBSR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(S4)C(=O)O |

製品の起源 |

United States |

準備方法

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N2O4S |

| Molecular Weight | 389.46 g/mol |

| IUPAC Name | 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid |

| InChI Key | JUDPRYMVHFNIFZ-UHFFFAOYSA-N |

The compound consists of a thiazole ring substituted at the 2-position with an amino methyl group protected by the Fmoc group and at the 5-position with a carboxylic acid group. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group from unwanted reactions during chain elongation.

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Step 1: Formation of the thiazole ring — often constructed via cyclization reactions starting from amino acid derivatives or thioamide intermediates.

- Step 2: Introduction of the amino methyl side chain — usually by alkylation or reductive amination.

- Step 3: Protection of the amino group with the Fmoc group — to prevent side reactions during further synthetic steps.

- Step 4: Purification and characterization — using chromatographic techniques such as column chromatography.

This synthetic sequence is designed to optimize yield and purity while maintaining the integrity of chiral centers and functional groups.

Key Synthetic Routes and Reagents

Thiazole Ring Construction

The thiazole ring is commonly synthesized from amino acid-derived thioamides , which undergo cyclodehydration to form the heterocyclic ring. Patel et al. (2018) describe a streamlined approach where calcium carbonate is used to neutralize hydrobromic acid generated in situ during the cyclization, improving yield and simplifying purification. However, this method may cause partial racemization at chiral centers, which must be considered depending on the application.

Amino Group Protection with Fmoc

The amino group on the side chain is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) under mild basic conditions, typically using a base such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) . The Fmoc group is stable under acidic conditions but can be removed by mild base (e.g., 20% piperidine in DMF), making it ideal for peptide synthesis.

Coupling Reactions

For coupling the carboxylic acid group with amines or other nucleophiles, reagents such as 1-Hydroxybenzotriazole (HOBt) , O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) , or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are employed, often in the presence of a base like DIEA. These reagents activate the carboxyl group to form an active ester intermediate, facilitating amide bond formation.

Representative Synthetic Scheme

A typical synthetic scheme for this compound, adapted from related thiazole and Fmoc-protected amino acid syntheses, is as follows:

- Starting material: (S)-amino acid derivative or thioamide precursor.

- Cyclization: Conversion to thiazole ring using calcium carbonate-mediated cyclodehydration.

- Side chain modification: Introduction of the amino methyl group via reductive amination or alkylation.

- Fmoc protection: Treatment with Fmoc-Cl and base in DMF to protect the amino group.

- Purification: Column chromatography using silica gel, eluting with gradients of ethyl acetate and hexane or other suitable solvents.

- Characterization: NMR, MS, and optical rotation to confirm structure and stereochemistry.

Data Tables: Reagents and Conditions

Research Discoveries and Optimization

- Calcium carbonate-mediated cyclodehydration has been shown to simplify thiazole synthesis by neutralizing hydrobromic acid, reducing the need for extensive purification steps and improving overall yield.

- The Fmoc group serves as a robust protecting group that can be selectively removed without affecting other acid-labile groups, enabling sequential peptide synthesis.

- Use of multicomponent reactions (Ugi-type) with isocyanides has been explored for rapid assembly of peptidic thiazole derivatives, offering alternative synthetic routes that may shorten synthesis time and increase diversity of derivatives.

- Optimization of reaction pH, temperature, and solvent choice critically affects the yield and stereochemical integrity of the product.

化学反応の分析

Types of Reactions

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. This compound also interacts with various molecular targets and pathways, depending on its specific application .

類似化合物との比較

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Fmoc Protection

(a) 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic Acid

- Structure: Features a methyl group at the 4-position of the thiazole ring and an ethyl-linked Fmoc-protected amino group.

- The 4-carboxylic acid position may alter electronic properties.

- Applications : Used in solid-phase peptide synthesis (SPPS) for introducing hydrophobic motifs .

(b) 2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic Acid

- Structure: Contains a phenyl ring substituted with the Fmoc-aminomethyl group at the thiazole’s 3-position.

- Key Differences : The aromatic phenyl group enhances π-π stacking interactions but reduces solubility in aqueous media. The methyl group at the 4-position further increases hydrophobicity .

(c) 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid

Heterocyclic Variants: Oxazole Analogs

4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid

- Structure : Replaces the thiazole’s sulfur with oxygen, forming an oxazole core.

- Key Differences : The oxazole’s higher electronegativity reduces nucleophilicity compared to thiazoles, impacting reactivity in coupling reactions. The ethyl group at the 4-position may sterically hinder active sites in enzymatic targets .

Non-Thiazole Fmoc-Protected Carboxylic Acids

(a) (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid

- Structure : A linear aliphatic chain with a branched methyl group.

- Key Differences : Lacks the heterocyclic core, reducing rigidity and hydrogen-bonding capacity. Used primarily for introducing side chains in peptide backbones .

(b) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic Acid

- Structure : Aromatic benzoic acid derivative with a hydroxyl group at the 5-position.

- Key Differences: The phenolic hydroxyl group increases acidity (pKa ~10) compared to thiazole carboxylic acids (pKa ~2–3), altering solubility and metal-chelating properties .

Data Table: Structural and Physicochemical Comparison

生物活性

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound based on recent studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a fluorenyl group, and a carboxylic acid functional group. The synthesis typically involves multi-step reactions starting from fluoren-9-ylmethoxy carbonyl chloride, followed by reactions with appropriate amines to form the thiazole derivative. The reaction conditions often include strong bases or acids to facilitate the formation of the thiazole ring.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. In one study, various thiazole derivatives were synthesized and tested against multidrug-resistant strains of bacteria. The results indicated that while the minimum inhibitory concentration (MIC) for many compounds was higher than 256 μg/mL, some exhibited notable activity against Gram-positive bacteria .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Compound A | >256 | Gram-positive bacteria |

| Compound B | 128 | Staphylococcus aureus |

| Compound C | 64 | Streptococcus pneumoniae |

Anticancer Activity

The compound's structure suggests potential interactions with various cellular targets involved in cancer progression. Thiazole derivatives have been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and have parallels in cancer cell proliferation . Initial evaluations suggest that these compounds may also exhibit selective toxicity towards cancer cells while sparing normal cells.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Interaction with DNA gyrase and topoisomerase IV leading to disruption of DNA replication.

- Cell Signaling Modulation : Potential modulation of pathways related to cell growth and apoptosis due to the presence of the fluorenyl group.

Case Studies

- Antimicrobial Evaluation : In a study published in MDPI, researchers synthesized several fluorenyl-hydrazinthiazoles and evaluated their antimicrobial activity against resistant strains. The study highlighted that certain derivatives exhibited significant antibacterial properties with MIC values as low as 64 μg/mL against specific pathogens .

- Anticancer Research : Another study explored the anticancer potential of thiazole derivatives, demonstrating their ability to inhibit cancer cell growth effectively. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .

Q & A

Q. What is the role of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence synthetic strategies?

The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids. This group is critical for preventing unwanted side reactions during stepwise assembly of peptide-thiazole hybrids .

Q. What are common impurities encountered during synthesis, and how can they be identified?

Common impurities include unreacted starting materials (e.g., unprotected thiazole intermediates), incomplete deprotection products, or diketopiperazine byproducts from cyclization. Analytical methods such as reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, silica gel with UV visualization) are recommended for monitoring. LC-MS or high-resolution mass spectrometry (HRMS) can confirm molecular weights .

Q. What solvents and reaction conditions are optimal for dissolving this compound during synthesis?

The compound’s solubility is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for coupling reactions. For purification, mixtures of dichloromethane (DCM) and methanol (1–5%) are effective in flash chromatography. Sonication or gentle heating (30–40°C) may enhance dissolution .

Advanced Research Questions

Q. How can coupling efficiency between the thiazole-carboxylic acid and Fmoc-protected amines be optimized?

Coupling efficiency depends on activating agents and reaction time. Use carbodiimides (e.g., DIC or EDCI) with additives like HOBt or OxymaPure to suppress racemization. Monitor reaction progress via TLC (Rf shift) or in situ FTIR for carbonyl disappearance. For sterically hindered amines, microwave-assisted synthesis (50°C, 30 min) can improve yields .

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-containing analogs?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurity profiles. Validate purity via NMR (e.g., , ) and quantify bioactivity using standardized protocols (e.g., IC50 assays with triplicate measurements). Cross-reference with structurally validated analogs in public databases like PubChem .

Q. How does the thiazole ring’s electronic nature influence reactivity in peptide conjugation?

The thiazole’s electron-deficient aromatic system facilitates nucleophilic aromatic substitution (e.g., with amines) or metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids). Density functional theory (DFT) calculations can predict reactive sites, while - HMBC NMR confirms regioselectivity .

Q. What are the challenges in characterizing stereochemical outcomes at the methylthiazole-amide junction?

Chiral centers adjacent to the thiazole ring require advanced techniques for stereochemical assignment. Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy. X-ray crystallography is definitive but may require co-crystallization with heavy-atom derivatives .

Methodological Considerations

Q. How can researchers mitigate decomposition during Fmoc deprotection?

Avoid prolonged exposure to basic conditions (e.g., >30 min in piperidine), which may hydrolyze the thiazole ring. Use fresh deprotection solutions and monitor via UV-Vis (loss of Fmoc absorbance at 301 nm). For acid-sensitive intermediates, replace TFA with milder alternatives like formic acid .

Q. What analytical workflows are recommended for stability studies under physiological conditions?

Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and sample at intervals (0, 24, 48 hr). Analyze degradation via UPLC-MS and quantify remaining intact compound. Compare with stability in simulated gastric fluid (pH 2) for oral bioavailability assessments .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the thiazole-carboxylic acid as a scaffold. Prioritize derivatives with improved hydrogen-bonding (e.g., substituents at the 5-carboxylic acid position) and validate via surface plasmon resonance (SPR) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。